REACTION_CXSMILES
|
[CH:1]1[C:6]([C:7]2[CH:12]=[CH:11][C:10]3[C:13]([O:15][C:16](=[O:17])[C:9]=3[CH:8]=2)=[O:14])=[CH:5][C:4]2[C:18]([O:20][C:21](=[O:22])[C:3]=2[CH:2]=1)=[O:19].[CH3:23][N:24]1[CH2:28][CH2:27][CH2:26][C:25]1=O.[OH2:30].C(O[C:35](=O)[CH3:36])(=O)C.[N:38]1C=CC=CC=1>CO>[CH3:18][C:4]1([CH3:3])[C:12]2[CH:11]=[C:10]([NH2:38])[CH:9]=[CH:8][C:7]=2[C:6]([C:25]2[CH:26]=[CH:27][C:28]([NH2:24])=[CH:36][CH:35]=2)([CH3:1])[CH2:5]1.[CH:23]1[C:12]([C:7]([C:6]2[CH:1]=[CH:2][C:3]3[C:21]([O:20][C:18](=[O:19])[C:4]=3[CH:5]=2)=[O:22])=[O:30])=[CH:11][C:10]2[C:13]([O:15][C:16](=[O:17])[C:9]=2[CH:8]=1)=[O:14] |f:6.7|
|
Name
|
|
Quantity
|
10.711 g
|
Type
|
reactant
|
Smiles
|
C1=CC2=C(C=C1C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
|
Name
|
2,4'-diaminodiphenyl ether
|
Quantity
|
7.289 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
72 g
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
52 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
With stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a four-neck flask equipped with a thermometer, a stirrer, and a nitrogen introducing tube
|
Type
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ADDITION
|
Details
|
charged
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
TEMPERATURE
|
Details
|
the viscosity of the reaction system increased to such a degree
|
Type
|
STIRRING
|
Details
|
that stirring
|
Type
|
WAIT
|
Details
|
to stand for 12 hours at room temperature
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
the precipitated fine particles of a solid resin were collected
|
Type
|
WASH
|
Details
|
After sufficiently washed
|
Type
|
CUSTOM
|
Details
|
the solid resin was dried under a reduced pressure at 80° C. for 10 hours
|
Duration
|
10 h
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(CC(C2=C1C=C(C=C2)N)(C)C3=CC=C(C=C3)N)C.C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |